2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and a cyclohexadienone moiety, which contributes to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzimidazole ring and the introduction of the methoxy and carbonitrile groups. Common reagents used in these reactions include methanol, cyanogen bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1H,2H,3H,5H,6H-imidazolidino[4,5-b]pyridin-5-one
- 2-(2-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1H,2H,4H,5H,6H-imidazo[4,5-c]pyridin-4-one
Uniqueness
Compared to similar compounds, 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
89469-43-2 |
---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxyphenyl)-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C15H11N3O2/c1-20-14-7-10(19)3-4-11(14)15-17-12-5-2-9(8-16)6-13(12)18-15/h2-7,19H,1H3,(H,17,18) |
InChI Key |
MEMKMTVQHIKZMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.